

Application Notes and Protocols: Investigating Spartin Function Using CRISPR/Cas9

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Introduction

Spartin (encoded by the SPART or SPG20 gene) is a multifunctional protein implicated in a variety of critical cellular processes. Research has demonstrated its role in lipid droplet (LD) turnover through lipophagy, mitochondrial function, endosomal trafficking, and cytokinesis.^{[1][2]} Mutations in the SPART gene that lead to a loss of functional spartin protein cause Troyer syndrome, an autosomal recessive hereditary spastic paraplegia (HSP) characterized by progressive weakness and stiffness of the leg muscles.^{[1][3]} The diverse functions of spartin make it a protein of significant interest for understanding neurodegenerative diseases and fundamental cell biology.

The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing, enabling researchers to create robust cellular models by knocking out specific genes.^{[4][5]} Applying this technology to the SPART gene allows for the systematic investigation of its functions by observing the direct consequences of its absence. These application notes provide detailed protocols for creating a SPART knockout cell line using CRISPR/Cas9 and for performing key functional assays to elucidate the cellular roles of spartin.

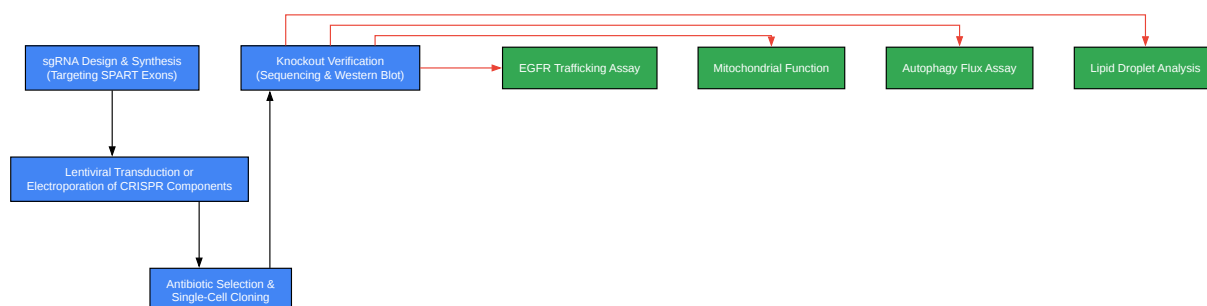
Key Spartin-Associated Signaling and Cellular Pathways

Spartin is a hub protein that interacts with components of the autophagy, endosomal sorting, and ubiquitin pathways to regulate cellular homeostasis.

- **Lipophagy (Lipid Droplet Autophagy):** Spartin acts as a lipophagy receptor, localizing to the surface of lipid droplets.[2][6] It interacts with core autophagy machinery, such as MAP1LC3A/C, to deliver lipid droplets to the autophagosome for lysosomal degradation.[2][7] This process is crucial for mobilizing triglycerides and maintaining lipid homeostasis.[6]
- **EGFR Trafficking:** Upon stimulation with Epidermal Growth Factor (EGF), spartin translocates to the plasma membrane and is involved in the endocytosis, trafficking, and degradation of the EGF receptor (EGFR).[8][9] This function connects spartin to the regulation of cell signaling pathways initiated by growth factors.
- **Ubiquitination and Protein Turnover:** Spartin interacts with E3 ubiquitin ligases, including ITCH and WWP1.[2][10] This interaction suggests a role for spartin in protein ubiquitination and subsequent degradation, which can influence protein turnover and signaling events.[11]

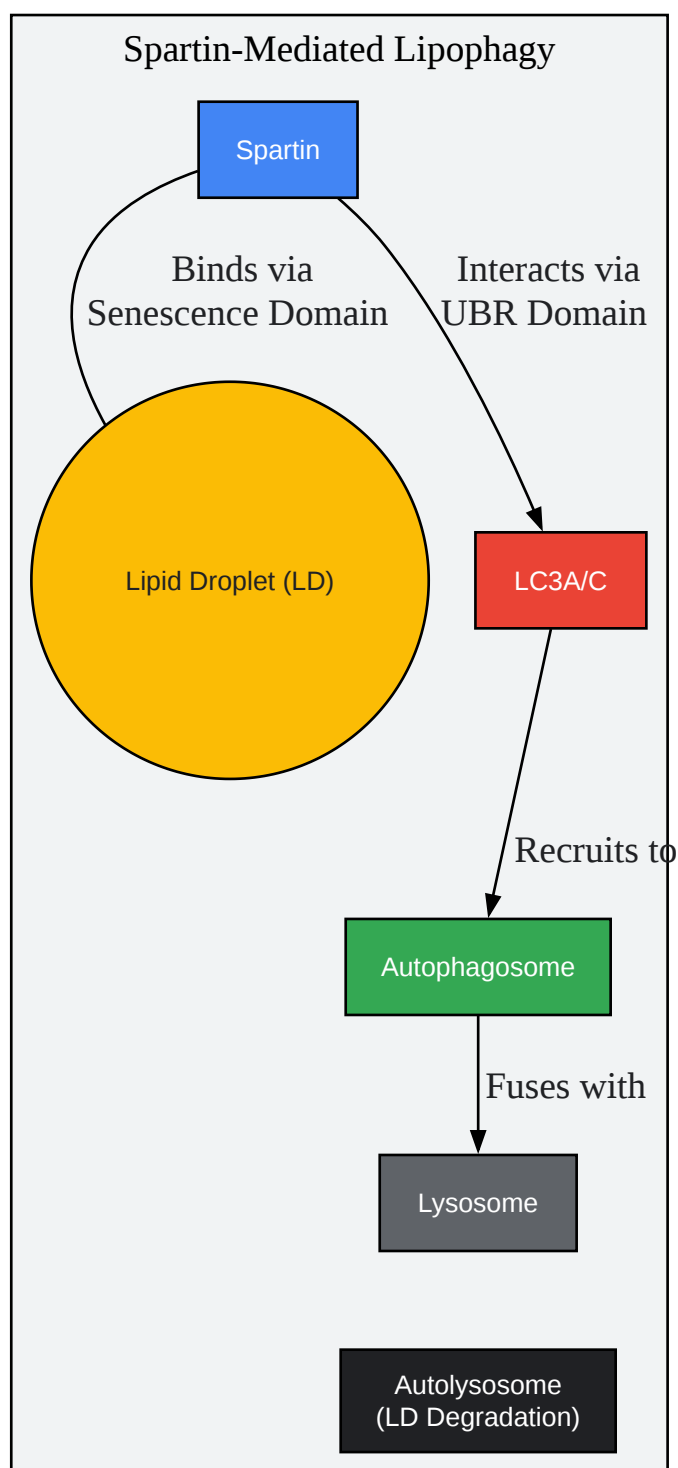
Experimental Workflow and Diagrams

A typical workflow for studying spartin function using CRISPR/Cas9 involves designing and validating guide RNAs, generating a knockout cell line, and then performing various functional assays to assess the resulting phenotype.



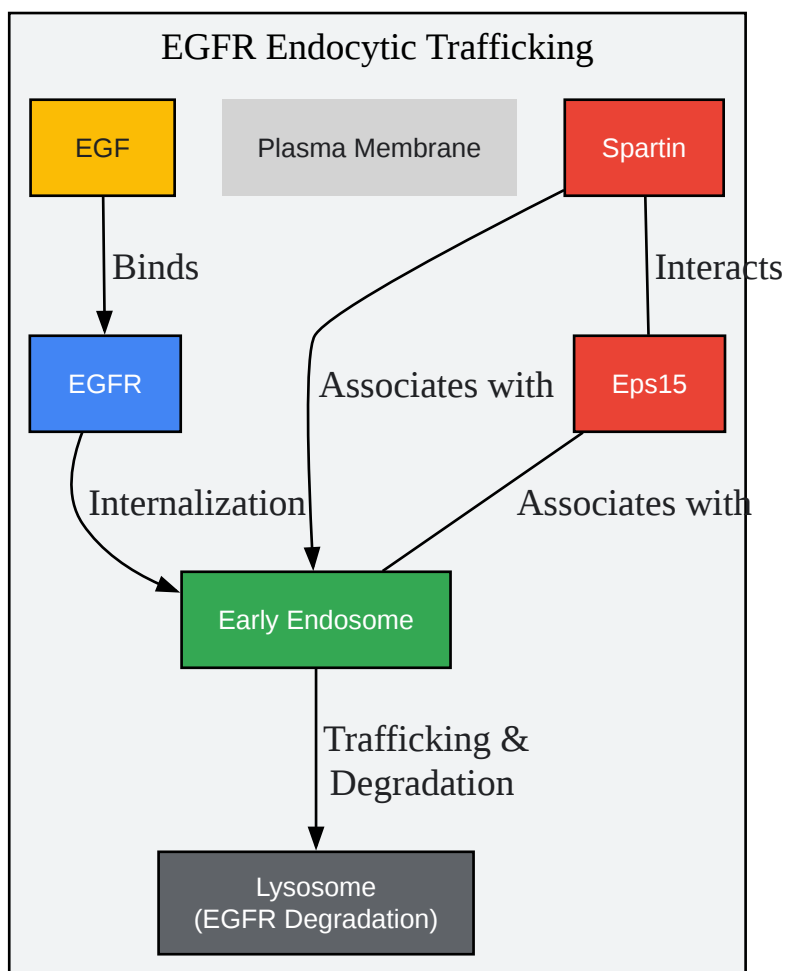
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Caption: CRISPR/Cas9 workflow for spartin functional analysis.



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Caption: Spartin's role as a lipophagy receptor.



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Caption: Spartin's involvement in EGFR trafficking.

Quantitative Data Summary

CRISPR/Cas9-mediated knockout of SPART leads to several quantifiable phenotypic changes, providing insights into its function.

Table 1: Phenotypic Changes in Spartin-Deficient Cells

Phenotype	Observation in SPART KO/Mutant Cells	Method of Measurement	Reference
Lipid Homeostasis	Accumulation of Lipid Droplets (LDs)	Fluorescence Microscopy (e.g., BODIPY staining)	[6]
	Increased Triglyceride (TG) Levels	Biochemical Assays	[6] [12]
	Reduced TG Degradation Rate	Pulse-chase experiments with fatty acids	[6]
Mitochondrial Function	Decreased Mitochondrial Respiration Rate	Seahorse XF Analyzer	[13]
	Altered Mitochondrial Morphology (shorter branches)	Confocal Microscopy and ImageJ analysis	[13]
	Decreased Mitochondrial Membrane Potential	Flow cytometry with potentiometric dyes (e.g., TMRE)	[13]

| Cell Proliferation | Reduced Cell Proliferation Rate | Live-Cell Imaging Assay (e.g., IncuCyte) | [\[13\]](#) |

Table 2: Key Spartin Interacting Proteins

Interacting Protein	Function/Pathway	Method of Identification	Reference
LC3A / LC3C	Autophagy Machinery	Co-immunoprecipitation, GST-pull-down	[7][12]
Eps15	Endocytosis, Cell Proliferation	Yeast Two-Hybrid, Pull-down	[3][9]
ITCH / AIP4	E3 Ubiquitin Ligase	Mass Spectrometry, Co-immunoprecipitation	[2][8][10]
WWP1 / AIP5	E3 Ubiquitin Ligase	Yeast Two-Hybrid, Co-immunoprecipitation	[10][11]
IST1	ESCRT-III Component	Yeast Two-Hybrid	[2]

| GRP75 / GRP78 | Protein Folding (Mitochondria/ER) | Tandem Affinity Purification, Mass Spectrometry |[10] |

Experimental Protocols

Protocol 1: Generation of SPART Knockout Cell Line using CRISPR/Cas9

This protocol outlines the generation of a stable SPART knockout cell line.

A. sgRNA Design and Cloning

- Design 2-3 single guide RNAs (sgRNAs) targeting early exons of the SPART gene to ensure a frameshift mutation leading to a non-functional protein. Use online design tools (e.g., CHOPCHOP, Benchling) to minimize off-target effects.
- Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into a lentiviral vector that co-expresses Cas9 and a selection marker (e.g., puromycin).

- Anneal the oligonucleotide pairs and ligate them into the linearized sgRNA expression vector.
- Transform the ligated product into competent E. coli, select for positive colonies, and verify the correct insertion by Sanger sequencing.

B. Lentivirus Production and Transduction

- Co-transfect HEK293T cells with the sequence-verified sgRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
- Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
- Filter the supernatant through a 0.45 μm filter to remove cell debris. The virus can be used immediately or stored at -80°C .
- Transduce the target cell line (e.g., HeLa, U2OS, or a neuronal cell line) with the lentivirus in the presence of polybrene (8 $\mu\text{g}/\text{mL}$).

C. Selection and Verification of Knockout Clones

- At 48 hours post-transduction, begin selection by adding puromycin (or other appropriate antibiotic) to the culture medium. The optimal concentration should be determined beforehand with a kill curve.
- After 7-10 days of selection, a polyclonal population of knockout cells will be established.
- To generate monoclonal lines, perform single-cell sorting into 96-well plates or use the limiting dilution method.
- Expand the resulting clones and screen for knockout of the spartin protein by Western blot using a validated anti-spartin antibody.
- Confirm the on-target mutation in Western blot-negative clones by PCR amplifying the targeted genomic region followed by Sanger sequencing or TIDE/ICE analysis to detect insertions/deletions (indels).

Protocol 2: Lipid Droplet Staining and Quantification

This protocol is for visualizing and quantifying changes in lipid droplet content.

- Plate an equal number of wild-type (WT) and SPART knockout (KO) cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
- Optional: Induce lipid droplet formation by treating cells with oleic acid (e.g., 200 μ M) for 24 hours.
- Wash the cells twice with PBS.
- Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- Wash twice with PBS.
- Stain lipid droplets by incubating with BODIPY 493/503 (1 μ g/mL in PBS) for 15-30 minutes at room temperature, protected from light.
- Stain nuclei by co-incubating with DAPI (1 μ g/mL) for the last 5 minutes.
- Wash three times with PBS and mount the coverslips onto microscope slides.
- Image the cells using a fluorescence or confocal microscope.
- Quantify the number and size of lipid droplets per cell using automated image analysis software such as ImageJ or CellProfiler.

Protocol 3: Autophagy Flux Assay (LC3-II Turnover)

This assay measures the degradation of LC3-II to assess autophagic activity.

- Plate WT and SPART KO cells in 6-well plates.
- For each cell line, prepare four conditions: (1) Control, (2) Nutrient Starvation (EBSS medium), (3) Bafilomycin A1 (BafA1), (4) Starvation + BafA1. BafA1 is a lysosomal inhibitor that prevents the degradation of LC3-II, allowing its accumulation to be measured.

- Treat cells with 100 nM BafA1 (or vehicle control) for 2-4 hours. For starvation conditions, replace the medium with EBSS (with or without BafA1) for the same duration.
- Harvest the cells, lyse them in RIPA buffer, and determine the protein concentration using a BCA assay.
- Perform SDS-PAGE and Western blot analysis using primary antibodies against LC3 (to detect both LC3-I and LC3-II) and a loading control (e.g., β -actin or GAPDH).
- Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of BafA1. A significant accumulation of LC3-II with BafA1 treatment indicates active flux. A reduced flux is expected in cells where spartin's lipophagy function is impaired.

Protocol 4: EGFR Internalization Assay

This protocol assesses the role of spartin in the trafficking of the EGF receptor.[9]

- Plate WT and SPART KO cells on glass coverslips.
- Serum-starve the cells for 4-6 hours to reduce basal EGFR activity.
- Chill the cells on ice for 10 minutes to inhibit endocytosis.
- Stimulate the cells by adding pre-chilled medium containing fluorescently-labeled EGF (e.g., EGF-Alexa Fluor 488) at a concentration of 50-100 ng/mL. Incubate on ice for 30 minutes to allow binding to the receptor.
- To initiate internalization, transfer the plates to a 37°C incubator.
- Fix the cells with 4% PFA at various time points (e.g., 0, 5, 15, 30 minutes).
- Wash with PBS and mount the coverslips.
- Image the cells with a confocal microscope to visualize the localization of the fluorescent EGF. In WT cells, EGF will move from the plasma membrane to intracellular vesicles over time. A defect in this process may be observed in SPART KO cells.

- Quantify the fluorescence intensity inside the cell versus at the plasma membrane at each time point to measure the rate of internalization.

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